N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide, has been found to exhibit antibacterial activity . It is suggested that the compound targets bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s primary targets are likely to be key proteins or enzymes within these bacterial cells that are essential for their survival and proliferation.
Mode of Action
The compound interacts with its bacterial targets through a distinctive mode of action . It is synthesized in conjunction with cell-penetrating peptides like octaarginine, which helps the compound penetrate the bacterial cell membranes . The compound then interacts with its targets within the bacterial cells, leading to changes that inhibit the bacteria’s ability to survive and proliferate .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the bacterial cells, leading to their death .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have good bioavailability, allowing it to reach its bacterial targets effectively .
Result of Action
The compound’s action results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells (RBCs) . This suggests that the compound is effective at killing bacteria while having minimal harmful effects on human cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide are not fully understood yet. It has been suggested that this compound may have antibacterial activity
Cellular Effects
The cellular effects of this compound are also not fully known. It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is still under investigation. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-3-26-18(9-11-23-26)20(27)25(14-15-6-5-10-22-13-15)21-24-17-8-7-16(28-4-2)12-19(17)29-21/h5-13H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRTSRTQCOVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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